
1-Isocyanato-2-(3-isocyanatopropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(3-isocyanatopropoxy)propane is a chemical compound with the molecular formula C8H12N2O3. It is characterized by the presence of two isocyanate groups attached to a propane backbone.
Preparation Methods
The synthesis of 1-Isocyanato-2-(3-isocyanatopropoxy)propane typically involves the reaction of a diol with phosgene or a similar reagent to introduce the isocyanate groups. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Isocyanato-2-(3-isocyanatopropoxy)propane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Substitution Reactions: Under certain conditions, the isocyanate groups can be substituted by other functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polyurethanes .
Scientific Research Applications
1-Isocyanato-2-(3-isocyanatopropoxy)propane has several scientific research applications:
Polymer Chemistry: It is used as a building block for the synthesis of polyurethanes, which have applications in foams, elastomers, and coatings.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: It is explored for its potential use in drug delivery systems and medical devices due to its reactivity and ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(3-isocyanatopropoxy)propane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various products. The molecular targets include hydroxyl and amine groups, which are commonly found in biological molecules and polymers .
Comparison with Similar Compounds
1-Isocyanato-2-(3-isocyanatopropoxy)propane can be compared with other isocyanate compounds such as:
1-Isocyanato-2-methylpropane: This compound has a similar structure but with a methyl group instead of the isocyanatopropoxy group.
1-Isocyanatopropane: This simpler compound has only one isocyanate group and is used in different types of polymerization reactions.
The uniqueness of this compound lies in its dual isocyanate functionality, which allows for the formation of more complex and cross-linked polymer structures .
Properties
CAS No. |
188646-57-3 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-isocyanato-2-(3-isocyanatopropoxy)propane |
InChI |
InChI=1S/C8H12N2O3/c1-8(5-10-7-12)13-4-2-3-9-6-11/h8H,2-5H2,1H3 |
InChI Key |
LWIGDOMREWCGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C=O)OCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
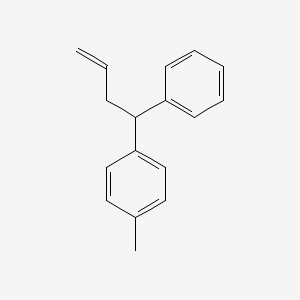
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
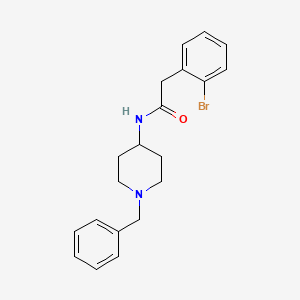
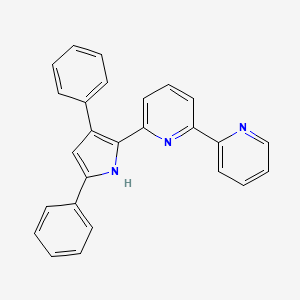
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)

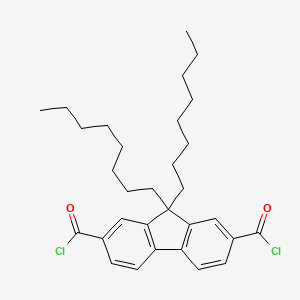
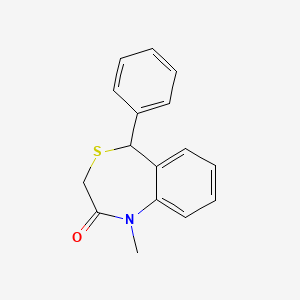
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
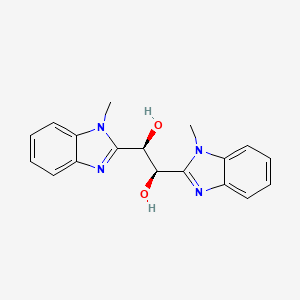
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)
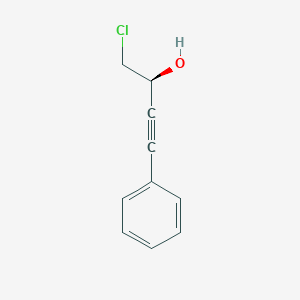
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
